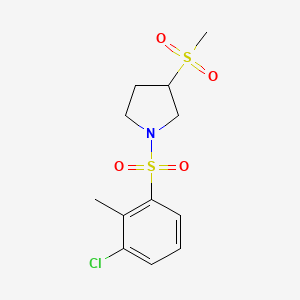![molecular formula C21H21NO3S B2430222 3-(4-(terc-butil)benzamido)benzo[b]tiofeno-2-carboxilato de metilo CAS No. 441290-49-9](/img/structure/B2430222.png)
3-(4-(terc-butil)benzamido)benzo[b]tiofeno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a benzo[b]thiophene core, which is a sulfur-containing heterocyclic structure, and a carboxylate ester group. The tert-butyl group attached to the benzamido moiety adds steric bulk, influencing the compound’s reactivity and properties.
Aplicaciones Científicas De Investigación
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
Target of Action
Thiophene-based analogs have been studied extensively for their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Some thiophene derivatives have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been reported to participate in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many biochemical processes .
Molecular Mechanism
It is known that similar compounds can participate in Suzuki–Miyaura cross-coupling reactions, which involve oxidative addition and transmetalation .
Métodos De Preparación
The synthesis of Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the selective oxidation of benzo[b]thiophene derivatives, followed by esterification and amide formation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Comparación Con Compuestos Similares
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
Methyl benzo[b]thiophene-2-carboxylate: Lacks the benzamido and tert-butyl groups, resulting in different reactivity and applications.
Benzo[b]thiophene-2-carboxylic acid methyl ester: Similar core structure but different functional groups, affecting its chemical behavior and uses. The presence of the tert-butyl and benzamido groups in Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate provides unique steric and electronic properties, making it distinct from other related compounds.
Propiedades
IUPAC Name |
methyl 3-[(4-tert-butylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-21(2,3)14-11-9-13(10-12-14)19(23)22-17-15-7-5-6-8-16(15)26-18(17)20(24)25-4/h5-12H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZOAZKRDJZLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(But-2-ynoylamino)cyclobutyl]cyclobutanecarboxamide](/img/structure/B2430140.png)
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)
![N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2430143.png)
![4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2430147.png)
![N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2430148.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2430150.png)

![2-[(2-amino-9H-purin-6-yl)amino]acetic acid](/img/structure/B2430153.png)

![3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2430156.png)


![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)
